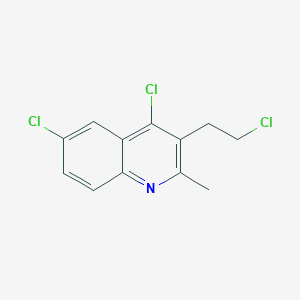
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline, also known as DCQ, is a chemical compound that has shown potential as an anti-cancer agent. It belongs to the family of quinoline derivatives, which have been extensively studied for their anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have minimal toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is the lack of clinical trials and data on its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for research on 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another direction could be the exploration of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline's potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Clinical trials are also needed to determine its efficacy and safety in humans.
In conclusion, 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline is a promising anti-cancer agent that has shown potential in preclinical studies. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Métodos De Síntesis
The synthesis of 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline involves a multi-step process that starts with the reaction of 2-amino-3,5-dichlorobenzaldehyde with ethyl acetoacetate. The resulting product is then reacted with chloroacetyl chloride to form 4,6-dichloro-3-(chloroacetyl)-2-methylquinoline. Finally, this compound is reacted with 2-chloroethylamine to yield 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline.
Aplicaciones Científicas De Investigación
4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4,6-Dichloro-3-(2-chloroethyl)-2-methylquinoline has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer agents.
Propiedades
Número CAS |
57521-14-9 |
|---|---|
Fórmula molecular |
C12H10Cl3N |
Peso molecular |
274.6 g/mol |
Nombre IUPAC |
4,6-dichloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-9(4-5-13)12(15)10-6-8(14)2-3-11(10)16-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
UWRNWBVHBOCMTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)CCCl |
SMILES canónico |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B293075.png)
![3-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B293076.png)
![3-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B293078.png)
![5-(2-methylimidazo[1,2-a]pyridin-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293080.png)
![5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293081.png)
![N'-[3-(2,4-dichlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B293083.png)
![2-[(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B293084.png)
![3-prop-2-enylsulfanyl-5-[2-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B293085.png)
![2-[(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B293086.png)
![5-(2-Oxopropyl)-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293088.png)
![2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide](/img/structure/B293092.png)
![1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293095.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)
